molecular formula C12H17Cl2F3N2O B14015220 1-[4-(Trifluoromethoxy)benzyl]piperazine 2HCl

1-[4-(Trifluoromethoxy)benzyl]piperazine 2HCl

Cat. No.: B14015220
M. Wt: 333.17 g/mol
InChI Key: UNMPGHAZQMQGRL-UHFFFAOYSA-N
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Description

1-[4-(Trifluoromethoxy)benzyl]piperazine 2HCl is a chemical compound with the molecular formula C12H15F3N2O. It is commonly used in biochemical research, particularly in the field of proteomics . The compound is characterized by the presence of a trifluoromethoxy group attached to a benzyl ring, which is further connected to a piperazine ring.

Preparation Methods

The synthesis of 1-[4-(Trifluoromethoxy)benzyl]piperazine 2HCl involves several steps. One common method includes the reaction of 4-(trifluoromethoxy)benzyl chloride with piperazine in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The product is then purified and converted to its dihydrochloride salt form .

Chemical Reactions Analysis

1-[4-(Trifluoromethoxy)benzyl]piperazine 2HCl undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: The trifluoromethoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common reagents and conditions used in these reactions include organic solvents, bases, and acids. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1-[4-(Trifluoromethoxy)benzyl]piperazine 2HCl has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[4-(Trifluoromethoxy)benzyl]piperazine 2HCl involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, affecting their activity and function. The exact pathways and targets involved depend on the specific application and context of use .

Comparison with Similar Compounds

1-[4-(Trifluoromethoxy)benzyl]piperazine 2HCl can be compared with other similar compounds such as 1-[4-(trifluoromethoxy)benzyl]piperidine. While both compounds contain the trifluoromethoxybenzyl group, the presence of different ring structures (piperazine vs. piperidine) can lead to variations in their chemical properties and applications.

Properties

Molecular Formula

C12H17Cl2F3N2O

Molecular Weight

333.17 g/mol

IUPAC Name

1-[[4-(trifluoromethoxy)phenyl]methyl]piperazine;dihydrochloride

InChI

InChI=1S/C12H15F3N2O.2ClH/c13-12(14,15)18-11-3-1-10(2-4-11)9-17-7-5-16-6-8-17;;/h1-4,16H,5-9H2;2*1H

InChI Key

UNMPGHAZQMQGRL-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)CC2=CC=C(C=C2)OC(F)(F)F.Cl.Cl

Origin of Product

United States

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